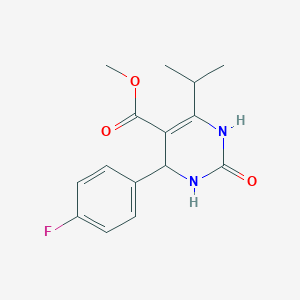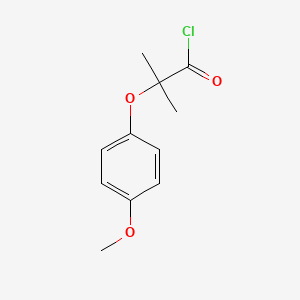
2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride
説明
Synthesis Analysis
The synthesis of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride involves the application of 2-(4-methoxyphenoxy) propionic acid (HPMP) to prepare its alkylated and esterified derivatives . The structure of these substituted derivatives was characterized by NMR and IR for ensuring their individual modification .Molecular Structure Analysis
The molecular structure of this compound was determined by single-crystal X-ray diffraction . The complex crystallizes in the orthorombic space group Pbca .Chemical Reactions Analysis
The chemical reactions involving this compound were studied in the context of its sweetness inhibitory effect . The electronic tongue was used to predict the sweetness inhibitory effect of the derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 196.20 g/mol . It is a carboxylic acid and an aromatic ether .科学的研究の応用
1. Organic Synthesis
2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride has been utilized in the synthesis of various organic compounds. For instance, it has been involved in the preparation of 1-Methoxy-2-(4-methoxyphenoxy)benzene, which is significant in Ullman ether formation and Ullman coupling reactions, commonly used in organic chemistry for creating ether bonds between aryl halides (Buck & Song, 2005).
2. Thermochemistry and Calorimetry
In thermochemical studies, derivatives of 4-methoxyphenol, a component of this compound, have been analyzed for their ability to form strong intermolecular and intramolecular hydrogen bonds in condensed matter, revealing insights into the structural fragments of antioxidants and biologically active molecules (Varfolomeev et al., 2010).
3. Natural Compound Synthesis
This compound has also been instrumental in the synthesis of naturally occurring compounds with biological activities. For example, it has been used in the total synthesis of Phenoxan, a compound discovered to have anti-HIV activity (Garey et al., 1995).
4. Chiral Synthesis
Chiral synthesis, which is crucial in pharmaceutical and biochemical research, has employed this compound. It has been used in the synthesis of enantiomers of specific molecules, demonstrating its versatility in creating stereochemically complex structures (Takano et al., 1992).
5. Environmental Chemistry
In environmental chemistry, derivatives of 4-Methoxyphenol have been studied for their transformation and metabolism in biological systems, contributing to understanding the fate of chemical compounds in the environment (Guarna et al., 1983).
作用機序
Target of Action
The primary target of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is the sweet taste receptors . This compound has been shown to interact with these receptors and modulate their activity, thereby influencing the perception of sweetness .
Mode of Action
This compound acts as a selective competitive inhibitor of sweet taste . It reduces the intensity of sweetness perceived from various sweeteners when present in mixtures . The compound’s mode of action suggests that it may bind to the same site on the sweet taste receptors as the sweeteners, thereby preventing them from activating the receptor .
Biochemical Pathways
It is known that sweet taste perception involves multiple receptor types and transduction mechanisms . By inhibiting sweet taste receptors, this compound could potentially influence these pathways and their downstream effects.
Pharmacokinetics
Its solubility in water and propylene glycol suggests that it could be readily absorbed and distributed in the body
Result of Action
The primary result of the action of this compound is the reduction in sweetness intensity of various sweeteners . This effect is significant for most sweeteners but is less pronounced for certain ones such as monoammonium glycyrrhizinate, neohesperidin dihydrochalcone, and thaumatin .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its inhibitory effect on sweetness can be enhanced by pre-rinsing the mouth with a solution of the compound . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as concentration, exposure time, and possibly pH and temperature.
将来の方向性
生化学分析
Biochemical Properties
2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride plays a significant role in biochemical reactions, particularly in the inhibition of sweetness. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the sweetness of several sweeteners by acting as a competitive inhibitor . This compound interacts with the transmembrane domain of the human T1R3 subunit of the sweet taste receptor, thereby blocking the sweet taste perception .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the taste receptor cells by inhibiting the sweet taste receptor T1R3 . This inhibition can alter the signaling pathways associated with taste perception and potentially affect other cellular processes linked to taste receptor activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a negative allosteric modulator of the human sweet taste receptor by binding to the transmembrane domain of the T1R3 subunit This binding inhibits the receptor’s ability to perceive sweetness, thereby blocking the sweet taste
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the inhibitory effects on sweetness can persist for varying durations depending on the concentration and exposure time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sweetness without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in taste perception and other related cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. It is metabolized through pathways that involve the modification of its chemical structure, leading to the formation of metabolites that may have different biological activities
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function, affecting its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
特性
IUPAC Name |
2-(4-methoxyphenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,10(12)13)15-9-6-4-8(14-3)5-7-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOELRKBKJAKQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242826 | |
| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4878-04-0 | |
| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4878-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B3141784.png)
![3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one](/img/structure/B3141788.png)
![3-[(3-Diethylamino-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B3141794.png)
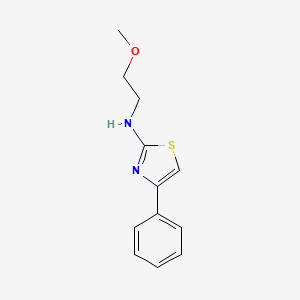

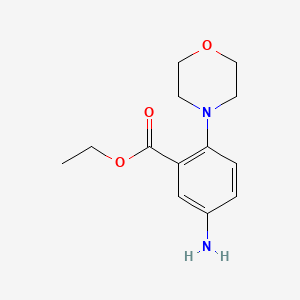
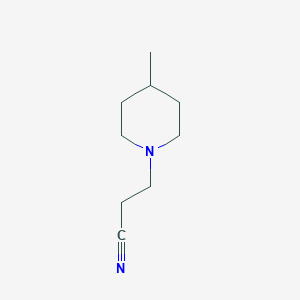

![7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3141841.png)
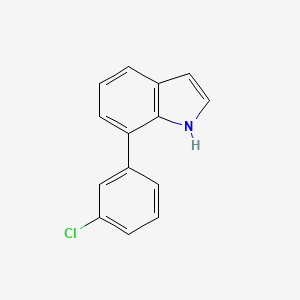
![2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride](/img/structure/B3141856.png)

